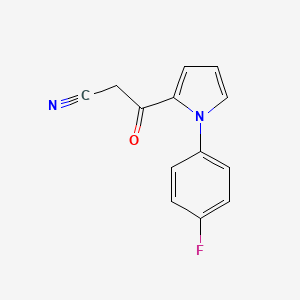
5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole is an organic compound characterized by its unique structure, which includes a methoxy group, a nitro group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often include the use of ethanol as a solvent and a base such as sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. These processes can include the use of automated systems for precise control of reaction conditions, such as temperature and pressure, to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.
Major Products Formed:
Reduction: 5-(4-Amino-3-methoxyphenyl)-4-methylisoxazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its derivatives may exhibit biological activity, such as antimicrobial or anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
4-Methoxy-3-nitrophenyl derivatives: These compounds share similar structural features and may exhibit comparable reactivity and applications.
Isoxazole derivatives: Compounds with an isoxazole ring often have similar chemical properties and can be used in similar applications.
Uniqueness: 5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
5-(4-methoxy-3-nitrophenyl)-4-methyl-1,2-oxazole |
InChI |
InChI=1S/C11H10N2O4/c1-7-6-12-17-11(7)8-3-4-10(16-2)9(5-8)13(14)15/h3-6H,1-2H3 |
InChI Key |
SNDHZFREABPUDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


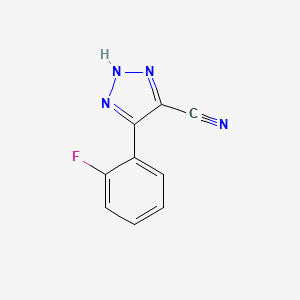
![2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline](/img/structure/B15057547.png)
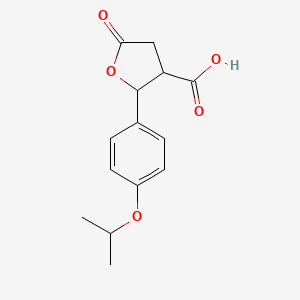

![7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B15057580.png)
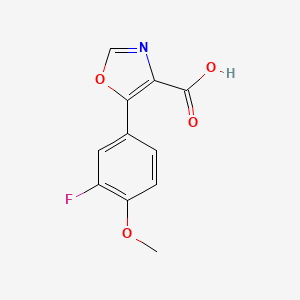
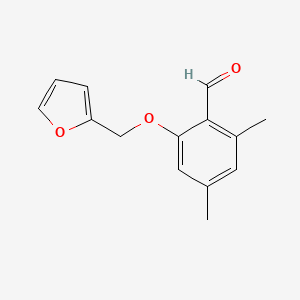
![2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15057596.png)
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine](/img/structure/B15057597.png)
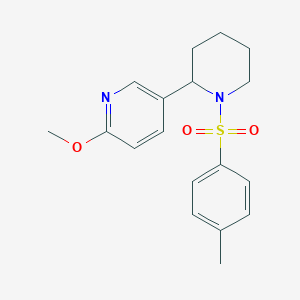

![Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15057610.png)
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B15057612.png)
